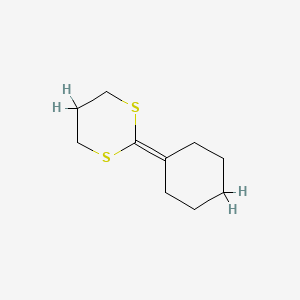
4,6-Dimethyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of 4,6-dimethyl-2-phenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the indole to its corresponding dihydroindole.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindoles.
Substitution: Nitro or halogenated indoles.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Wirkmechanismus
The biological activity of 4,6-Dimethyl-2-phenyl-1H-indole is attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to viral proteins, preventing their replication. The indole core allows for π-π stacking interactions and hydrogen bonding, facilitating its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Phenylindole: Lacks the methyl groups at the 4 and 6 positions, resulting in different chemical reactivity and biological activity.
4,6-Dimethylindole:
1-Methyl-2-phenylindole: Substitution at the nitrogen atom alters its chemical behavior and biological interactions.
Uniqueness: 4,6-Dimethyl-2-phenyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which influences its electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Eigenschaften
CAS-Nummer |
33555-22-5 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
4,6-dimethyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |
InChI-Schlüssel |
KBHRIZWFEFVXIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


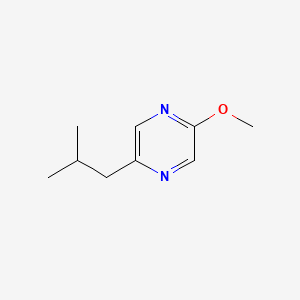
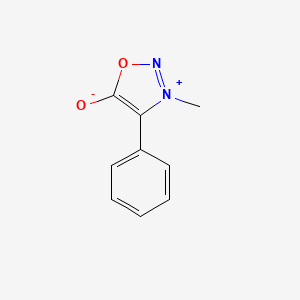
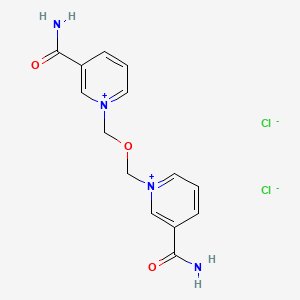
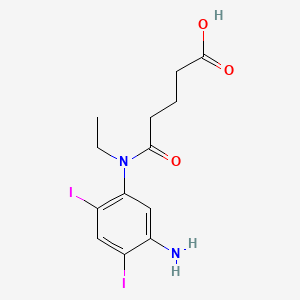
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
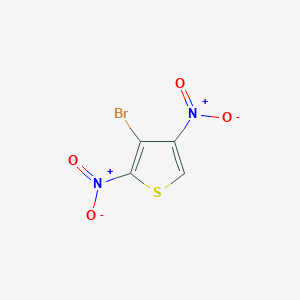
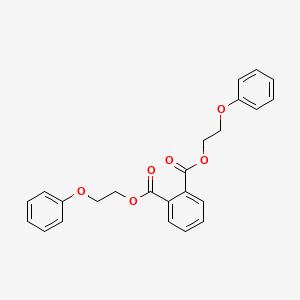
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
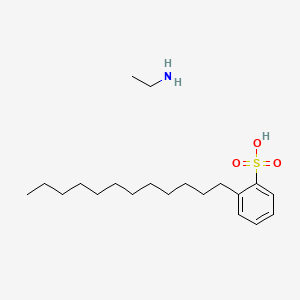
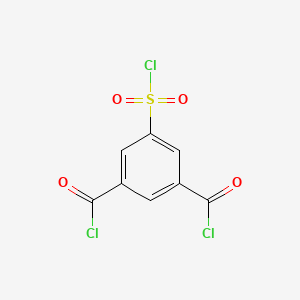
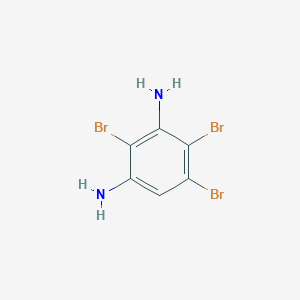
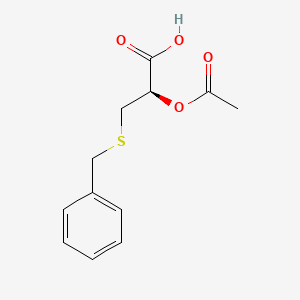
![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
